4-(2-Prop-2-enoyloxyethoxy)benzoic acid
Description
Significance of Aromatic Carboxylic Acid-Containing Acrylate (B77674) Monomers in Advanced Polymer Synthesis
Aromatic carboxylic acid-containing acrylate monomers are significant in advanced polymer synthesis due to the valuable combination of properties they introduce into polymer structures. The aromatic ring provides rigidity, thermal stability, and specific optical properties, while the carboxylic acid group offers sites for hydrogen bonding, acid-base reactions, and post-polymerization modification. mdpi.com The acrylate group provides a readily polymerizable vinyl functionality, allowing for incorporation into polymer chains via free-radical polymerization. researchgate.netresearchgate.net
The incorporation of these monomers can lead to polymers with enhanced performance characteristics. For instance, the carboxylic acid moiety can improve adhesion to various substrates, increase water absorbency or solubility, and act as an internal catalyst or a site for crosslinking. gantrade.comgantrade.com This makes them valuable in the formulation of high-performance coatings, adhesives, and specialty plastics. gellnerindustrial.com The presence of both aromatic and acidic functionalities allows for the fine-tuning of polymer properties such as glass transition temperature, mechanical strength, and chemical resistance. gantrade.com Copolymers containing monomers like acrylic acid or methacrylic acid can be solubilized in water and are used for coupling or crosslinking reactions. gantrade.com
Conceptual Framework of Monomers with Dual Functionality (Carboxylic Acid and Acrylate)
Monomers possessing dual functionality, such as a carboxylic acid group and an acrylate group, are molecules designed to perform multiple roles during and after polymerization. nih.govgoogle.com This bifunctionality is a cornerstone of creating "smart" or functional polymers.
Acrylate Group: This is the primary polymerizable moiety. It contains a vinyl group directly attached to a carbonyl carbon, making it susceptible to free-radical polymerization. researchgate.net This allows the monomer to be readily incorporated into a growing polymer chain, forming the backbone of the material. The nature of the acrylate (e.g., acrylate vs. methacrylate) can influence the polymer's properties, such as its flexibility and glass transition temperature. gantrade.com
Carboxylic Acid Group: This functional group typically remains intact during the initial polymerization process and becomes a pendant group on the polymer chain. Its presence opens up a wide range of possibilities for tailoring the final material's properties. The acid group can:
Enhance Polarity and Hydrophilicity: The -COOH group can engage in hydrogen bonding, which can increase a polymer's affinity for water or polar solvents. kowachemical.com
Provide Reactive Sites: It serves as a handle for further chemical reactions. For example, it can be reacted with alcohols to form esters, with amines to form amides, or used in condensation reactions to create crosslinks between polymer chains, thereby improving mechanical strength and solvent resistance. gantrade.comkowachemical.com
Influence pH-Responsiveness: The acidity of the carboxylic group means its charge state (protonated -COOH or deprotonated -COO⁻) can be controlled by adjusting the pH of the surrounding environment. This allows for the creation of pH-responsive polymers that can swell, shrink, or change solubility in response to pH changes.
The strategic combination of these two groups within a single monomer allows for the direct synthesis of functional polymers without the need for complex post-polymerization modification steps. cmu.edu
Scope of Research on 4-(2-Prop-2-enoyloxyethoxy)benzoic acid and Structurally Related Derivatives
Research into this compound, also known as 4-(2-acryloyloxyethoxy)benzoic acid, and its derivatives is focused on leveraging its unique molecular architecture for the development of specialized polymers. The structure combines a rigid benzoic acid core, a flexible ethoxy spacer, and a reactive acrylate group.
Studies in this area explore several key aspects:
Synthesis and Polymerization: Research involves developing efficient synthetic routes to the monomer, often starting from 4-hydroxybenzoic acid. orgsyn.orglibretexts.org Subsequent investigations focus on its polymerization and copolymerization behavior with other vinyl monomers. The reactivity of the acrylate group and the influence of the bulky aromatic substituent are of primary interest.
Liquid Crystalline Polymers: The rigid, rod-like structure imparted by the benzoic acid unit makes this monomer and its derivatives promising candidates for the synthesis of side-chain liquid crystalline polymers. nih.gov The benzoic acid moiety can act as a mesogen, leading to materials with ordered phases that have applications in optics and displays.
Dental and Biomedical Materials: Acrylate monomers containing carboxylic acid groups are explored for use in dental adhesives and composites. nih.gov The carboxylic acid group can enhance adhesion to tooth structures, while the acrylate portion provides the polymerizable matrix.
Functional Coatings and Adhesives: The combination of adhesion-promoting (carboxylic acid) and polymerizable (acrylate) groups makes these monomers attractive for high-performance coatings and adhesives. The aromatic ring can contribute to improved thermal and mechanical stability.
The properties of polymers derived from this compound can be systematically altered by modifying its structure. For example, replacing the acrylate with a methacrylate (B99206) can change the polymer backbone's flexibility and thermal properties. Altering the length of the spacer group between the benzoic acid and the acrylate can influence the mobility of the pendant group and the liquid crystalline properties of the resulting polymer.
Below is a table comparing this compound with a structurally related compound.
| Property | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |
| IUPAC Name | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |
| CAS Number | 24533-33-3 (illustrative) | 1137-99-1 nih.gov |
| Molecular Formula | C12H12O5 | C10H10O5 nih.gov |
| Molecular Weight | 236.22 g/mol | 210.18 g/mol nih.gov |
| Key Functional Groups | Carboxylic Acid, Ester (Acrylate), Ether, Aromatic Ring | Carboxylic Acid, Ester, Alcohol, Aromatic Ring nih.gov |
| Polymerizable Group | Acrylate | None (contains a hydroxyl group instead) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-prop-2-enoyloxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHQPRAAGGFDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573920 | |
| Record name | 4-[2-(Acryloyloxy)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-38-4 | |
| Record name | 4-[2-(Acryloyloxy)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Mechanisms and Kinetics Involving 4 2 Prop 2 Enoyloxyethoxy Benzoic Acid
Free Radical Polymerization of Acrylate-Based Monomers.acs.orgnsf.gov
Free-radical polymerization (FRP) is a robust and widely used industrial method for producing polyacrylates. researchgate.net The process involves three main stages: initiation, propagation, and termination. fujifilm.com It is applicable to a wide range of vinyl monomers, including acrylates. libretexts.org
The initiation of free-radical polymerization requires a source of free radicals. wikipedia.org This is typically achieved through the decomposition of an initiator molecule, which can be triggered by heat or light. rsc.org For acrylate (B77674) monomers, two common classes of initiators are peroxides and azo compounds. fujifilm.com Redox initiation systems, which can operate at lower temperatures, are also frequently used, particularly in aqueous media. researchgate.netmdpi.com The choice of initiator and reaction conditions (e.g., temperature, solvent) is critical as it affects the polymerization rate and the properties of the resulting polymer. mdpi.com
Table 1: Common Initiation Systems for Free-Radical Polymerization of Acrylates
| Initiator Type | Example Compound | Activation Method | Typical Temperature |
|---|---|---|---|
| Azo Compound | 2,2′-Azobis(2-methylpropionitrile) (AIBN) | Thermal | 60-80°C |
| Peroxide | Benzoyl Peroxide (BPO) | Thermal | 70-90°C |
| Redox System | Ammonium persulfate / Sodium sulfite | Redox Reaction | Ambient to 50°C |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | UV/Visible Light | Ambient |
This table presents examples of common initiators used for the polymerization of acrylate monomers. The specific conditions can vary based on the monomer and solvent system.
The structure of a monomer significantly dictates its reactivity in radical polymerization. hacettepe.edu.tr In the case of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid, several structural features are noteworthy. The acrylate double bond is highly susceptible to radical addition. youtube.com The reactivity of acrylates is generally higher than that of methacrylates, leading to faster polymerization rates. researchgate.net
Controlled/Living Radical Polymerization Strategies (e.g., RAFT, ATRP).acs.org
To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (C/LRP) techniques have been developed. cmu.edu These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. nih.govacs.org
Both ATRP and RAFT have been successfully applied to a wide range of functional monomers, including acrylates and those containing acidic groups. nih.govacs.org While direct polymerization of acidic monomers like acrylic acid can be challenging in ATRP due to catalyst interactions, this is often overcome by polymerizing a precursor ester like tert-butyl acrylate followed by hydrolysis, or by conducting the polymerization of the salt form in aqueous media. nih.govfigshare.com For instance, sodium 4-vinylbenzoate has been efficiently polymerized by ATRP in aqueous media at room temperature. figshare.com
RAFT polymerization is particularly versatile and tolerant of a wide variety of functional groups, including carboxylic acids. acs.org The RAFT-mediated polymerization of acrylic acid in aqueous solutions has been demonstrated, yielding well-controlled polymers. acs.org This suggests that this compound is a suitable monomer for RAFT polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow dispersities.
A key feature of C/LRP is the linear increase of polymer molecular weight with monomer conversion, while maintaining a low polydispersity index (Đ, Mw/Mn), typically below 1.3. fujifilm.com Kinetic studies for the ATRP of monomers like methyl acrylate show a first-order dependence on monomer concentration. cmu.edu Similarly, RAFT polymerizations exhibit controlled kinetics, where the concentration of propagating radicals is kept low, minimizing termination reactions. cmu.edu The fidelity of the chain-end group in these processes also allows for the synthesis of complex architectures like block copolymers through sequential monomer addition. scispace.com
Table 2: Representative Kinetic Data for Controlled Radical Polymerization of an Acrylate Monomer
| Time (min) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|
| 30 | 25 | 4,500 | 4,200 | 1.15 |
| 60 | 48 | 8,640 | 8,350 | 1.17 |
| 90 | 65 | 11,700 | 11,900 | 1.18 |
| 120 | 82 | 14,760 | 15,100 | 1.20 |
| 180 | 95 | 17,100 | 17,500 | 1.21 |
This table displays hypothetical but representative data for a controlled/living radical polymerization of a functional acrylate, illustrating the linear growth of molecular weight (Mn) with conversion and the maintenance of a low polydispersity index (Đ).
Organocatalyzed Group Transfer Polymerization for Structurally Related Acrylates.acs.org
Group Transfer Polymerization (GTP) is another living polymerization technique particularly effective for acrylate and methacrylate (B99206) monomers. acs.org Traditionally catalyzed by nucleophilic or Lewis acidic species, a significant advancement has been the use of organocatalysts. acs.org This approach avoids metal contaminants in the final polymer.
N-Heterocyclic carbenes (NHCs) and Lewis acids like N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide have been employed as effective organocatalysts for the GTP of a wide variety of acrylate monomers. acs.orgacs.org The mechanism involves a silyl (B83357) ketene (B1206846) acetal (B89532) initiator. researchgate.net This method allows for the rapid and controlled polymerization of numerous acrylates, yielding polymers with predictable molecular weights and very narrow molecular weight distributions (Đ ≤ 1.2). acs.orgacs.org The living nature of organocatalyzed GTP enables the synthesis of complex architectures such as diblock and multiblock copolymers through sequential monomer addition. acs.org Given its success with a diverse range of acrylate esters, this strategy is highly applicable for the controlled polymerization of structurally related monomers like this compound.
Table 3: Examples of Acrylate Monomers Polymerized via Organocatalyzed GTP
| Monomer | Abbreviation |
|---|---|
| Methyl acrylate | MA |
| Ethyl acrylate | EA |
| n-Butyl acrylate | nBA |
| tert-Butyl acrylate | tBA |
| 2-Methoxyethyl acrylate | MEA |
| Cyclohexyl acrylate | cHA |
Source: Adapted from Takada, K. et al., Macromolecules. acs.org This table lists several acrylate monomers that have been successfully polymerized in a controlled manner using organocatalyzed group transfer polymerization, demonstrating the versatility of the technique.
Photo-initiated Polymerization and UV-Curing Dynamics
The photo-initiated polymerization of this compound is a rapid and efficient process for converting the liquid monomer into a solid polymer network. This method, commonly referred to as UV curing, relies on the use of a photoinitiator that, upon absorption of ultraviolet (UV) light, generates reactive species—typically free radicals—that initiate the polymerization of the acrylate functional groups of the monomer.
The polymerization process proceeds via a chain reaction mechanism involving three main stages: initiation, propagation, and termination.
Initiation: The photoinitiator molecule absorbs a photon of UV light, which excites it to a higher energy state. This excited molecule then undergoes cleavage or a hydrogen abstraction reaction to form initial free radicals.
Propagation: The generated free radicals react with the double bond of an acrylate group on the this compound monomer, forming a new, larger radical. This new radical can then react with subsequent monomer molecules, rapidly extending the polymer chain.
Termination: The growth of the polymer chains is eventually halted through various termination reactions, such as the combination of two growing radical chains or disproportionation.
The kinetics of the UV-curing process for liquid crystalline monomers like this compound are complex and are influenced by several factors. The liquid crystalline nature of the monomer can affect the polymerization rate; the ordered structure of the mesophase can influence the mobility and orientation of the monomer molecules and the growing polymer chains. utexas.edu
Detailed research on analogous liquid crystal acrylate systems has demonstrated that the rate of polymerization and the final degree of conversion are significantly dependent on the curing conditions. utexas.eduutexas.edu Key parameters that govern the UV-curing dynamics include the type and concentration of the photoinitiator, the intensity of the UV light, and the temperature of the reaction. These factors are crucial for controlling the properties of the final cured material.
Illustrative Data: Effect of Photoinitiator Concentration on Polymerization
| Photoinitiator Concentration (wt%) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |
| 0.5 | 0.8 | 85 |
| 1.0 | 1.5 | 92 |
| 2.0 | 2.1 | 95 |
| 3.0 | 2.3 | 95 |
This table illustrates the general trend observed in liquid crystal acrylates where an increase in photoinitiator concentration leads to a higher polymerization rate and final conversion, up to a certain point where the effect plateaus.
Illustrative Data: Effect of Light Intensity on Polymerization
| Light Intensity (mW/cm²) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |
| 10 | 0.9 | 88 |
| 20 | 1.6 | 93 |
| 30 | 2.0 | 96 |
| 40 | 2.4 | 97 |
This table demonstrates the typical effect of increasing light intensity, which generally results in a faster polymerization rate and a higher final degree of monomer conversion for liquid crystal acrylates.
The study of UV-curing dynamics is often performed using techniques such as photo-Differential Scanning Calorimetry (photo-DSC) and real-time Fourier-transform infrared (FT-IR) spectroscopy. netzsch.comresearchgate.net Photo-DSC measures the heat flow from the exothermic polymerization reaction as a function of time, which is proportional to the rate of polymerization. netzsch.com Real-time FT-IR, on the other hand, monitors the decrease in the characteristic absorption bands of the acrylate double bonds, providing a direct measure of monomer conversion over time. researchgate.net For liquid crystalline systems, these analyses reveal that both the polymerization rate and the ultimate conversion can be enhanced by conducting the polymerization at elevated temperatures, up to the point of the nematic-to-isotropic phase transition. utexas.edu
Copolymerization Behavior and Architectural Design of Polymers
Homopolymerization Characteristics of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid
While comprehensive studies detailing the homopolymerization kinetics of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of acrylic monomer polymerization. The polymerization of acrylic monomers, such as this one, is typically initiated by free radical initiators. The resulting homopolymer, poly(this compound), would be expected to be an amorphous solid. The presence of the bulky benzoic acid side group would likely result in a relatively high glass transition temperature (Tg). The kinetics of the polymerization would be influenced by factors such as initiator concentration, temperature, and solvent.
The carboxylic acid groups on the repeating units of the homopolymer are capable of forming strong intermolecular hydrogen bonds. This characteristic would significantly influence the polymer's physical properties, such as its solubility and thermal behavior.
Table 1: Predicted Homopolymerization Characteristics of this compound
| Property | Predicted Characteristic | Influencing Factor |
| Polymerization Mechanism | Free Radical Polymerization | Acrylate (B77674) functional group |
| Resulting Polymer Structure | Amorphous | Bulky side group |
| Glass Transition Temperature (Tg) | Relatively High | Steric hindrance from benzoic acid |
| Intermolecular Forces | Hydrogen Bonding | Carboxylic acid moiety |
Copolymerization with Mesogenic Comonomers for Liquid Crystalline Polymer Systems
A significant application of this compound is its use as a comonomer in the synthesis of liquid crystalline polymers (LCPs). The rigid, rod-like structure of the benzoic acid moiety can act as a mesogenic unit, or it can be copolymerized with other mesogenic monomers to induce or enhance liquid crystalline phases.
The properties of the resulting SCLCE, such as its clearing temperature (the temperature at which it transitions from a liquid crystalline to an isotropic state) and its mechanical response, can be tailored by adjusting the molar ratio of the comonomers.
Copolymerization of this compound with other acrylate monomers containing more pronounced mesogenic groups, such as those based on cyanobiphenyl or phenyl benzoate (B1203000), allows for the fine-tuning of the liquid crystalline properties of the resulting copolymers. The benzoic acid unit can act as a co-mesogen, potentially disrupting or modifying the packing of the primary mesogenic units, thereby altering the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures.
The synthesis of these copolymers is typically achieved through free radical polymerization methods. mdpi.com The resulting materials can exhibit a range of thermal behaviors depending on the composition and the chemical nature of the comonomers.
Table 2: Design Parameters for Liquid Crystalline Copolymers
| Parameter | Effect on Polymer Properties |
| Molar ratio of this compound | Influences mesophase stability and transition temperatures |
| Chemical structure of mesogenic comonomer | Determines the type of liquid crystalline phase (nematic, smectic) |
| Crosslinker concentration (for elastomers) | Controls the elasticity and mechanical strength |
| Length of flexible spacer | Affects the decoupling of mesogen motion from the backbone |
Incorporation as a Functional Co-monomer in Emulsion Polymerization
Emulsion polymerization is a widely used industrial process for producing polymer colloids or latexes. The incorporation of functional monomers like this compound can impart specific properties to the resulting latex particles and the final polymer film.
In an emulsion polymerization system, which consists of water, monomer droplets, and micelles, the distribution of a water-soluble functional monomer is a critical factor. Carboxylic acid-containing monomers, such as acrylic acid and methacrylic acid, are known to partition between the aqueous phase and the organic (monomer/polymer) phase. figshare.comresearchgate.net The distribution is highly dependent on the pH of the aqueous phase. At low pH, the carboxylic acid is protonated and less water-soluble, leading to a higher concentration in the organic phase. At high pH, the carboxylate anion is formed, which is more water-soluble.
Given its structure, this compound is expected to exhibit similar pH-dependent partitioning behavior. The presence of the relatively hydrophobic benzoic acid and ethoxy groups would likely lead to a greater preference for the organic phase compared to smaller acrylic acids.
Table 3: Expected Partitioning Behavior of this compound in Emulsion Polymerization
| Aqueous Phase pH | Predominant Species | Expected Location |
| Low (acidic) | -COOH (protonated) | Primarily in monomer/polymer particles |
| High (basic) | -COO⁻ (ionized) | Increased concentration in the aqueous phase |
The location of the carboxylic acid groups during and after polymerization significantly impacts the properties of the polymer colloid. When this compound is polymerized at a low pH, the majority of the benzoic acid units are expected to be located within the polymer particles. Upon neutralization to a higher pH after polymerization, the deprotonated carboxylate groups at the particle surface can provide electrostatic stabilization, preventing the particles from aggregating. This enhances the colloidal stability of the latex.
Block Copolymer Synthesis and Multi-Block Architectures
The creation of block copolymers, which consist of two or more distinct polymer chains linked together, allows for the combination of different, often opposing, properties within a single material. The incorporation of this compound into such structures could impart desirable characteristics such as hydrophilicity, pH-responsiveness, and liquid crystalline behavior.
Controlled polymerization techniques are essential for the synthesis of well-defined block copolymers. Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are commonly employed to control molecular weight and achieve narrow molecular weight distributions. mdpi.com While direct studies detailing the synthesis of block copolymers using this compound are not prevalent in the provided search results, the general principles of these methods can be applied.
For instance, in a typical RAFT polymerization process for creating an AB diblock copolymer, a first monomer is polymerized in the presence of a RAFT agent. mdpi.com The resulting polymer chain remains "living" and can be used as a macro-RAFT agent to initiate the polymerization of a second monomer, in this case, this compound. This sequential monomer addition allows for the formation of distinct blocks. Multi-block architectures (e.g., ABA triblock or (AB)n multi-block) can be achieved through various strategies, including the use of bifunctional or multifunctional RAFT agents or by coupling reactions of pre-made polymer blocks.
The table below outlines a hypothetical reaction scheme for the synthesis of a diblock copolymer utilizing this compound as one of the blocks via RAFT polymerization.
| Step | Description | Reactants |
| 1 | Synthesis of Macro-RAFT Agent | Monomer A, RAFT Agent, Initiator |
| 2 | Block Copolymerization | Macro-RAFT Agent from Step 1, this compound, Initiator |
This structured approach allows for precise control over the final polymer architecture, enabling the tailoring of material properties for specific applications.
Network Formation and Cross-linking Strategies
The acrylate functionality of this compound makes it a prime candidate for the formation of cross-linked polymer networks. These networks are characterized by their three-dimensional structure, which can lead to materials with high thermal stability, solvent resistance, and tunable mechanical properties.
Cross-linking can be achieved through several strategies. One common method is the copolymerization of the monofunctional monomer, this compound, with a multifunctional cross-linking agent. The cross-linker, which possesses two or more polymerizable groups, acts as a junction point, connecting multiple polymer chains.
Alternatively, the benzoic acid moiety offers a route for post-polymerization cross-linking. A linear polymer or copolymer of this compound could be synthesized first. Subsequently, the carboxylic acid groups can be reacted with a suitable cross-linking agent, such as a diol or a diamine, to form ester or amide linkages, respectively, thereby creating the network structure. This two-step approach provides greater control over the network formation process and the final properties of the material.
The degree of cross-linking is a critical parameter that dictates the properties of the resulting network. A higher cross-link density generally leads to a more rigid and less swellable material, while a lower density results in a softer and more flexible network.
The following table summarizes potential cross-linking strategies for polymers incorporating this compound.
| Strategy | Description | Key Components |
| In-situ Cross-linking | Copolymerization with a multifunctional monomer. | This compound, Multifunctional Cross-linker, Initiator |
| Post-polymerization Cross-linking | Chemical reaction of the benzoic acid groups on a pre-formed polymer. | Polymer of this compound, Divalent or Multivalent Cross-linking Agent (e.g., diol, diamine) |
The versatility of these cross-linking strategies allows for the design of a wide range of materials with tailored properties, suitable for applications in areas such as hydrogels, coatings, and advanced composites.
Advanced Characterization of Polymeric Materials Derived from 4 2 Prop 2 Enoyloxyethoxy Benzoic Acid
Spectroscopic Techniques for Polymer Structure Elucidation
Spectroscopic methods are fundamental in confirming the successful polymerization of the 4-(2-Prop-2-enoyloxyethoxy)benzoic acid monomer and in determining the precise architecture and composition of the resulting polymer, poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of polymers. Both ¹H and ¹³C NMR are employed to confirm the polymer's formation and to analyze its microstructure. researchgate.netresearchgate.net
Upon polymerization of this compound, the characteristic signals of the vinyl protons in the acrylate (B77674) group (typically found in the 5.8-6.4 ppm range in the ¹H NMR spectrum of the monomer) disappear. Concurrently, new signals corresponding to the polymer backbone protons emerge as broad peaks in the 1.5-2.5 ppm range. The aromatic protons of the benzoic acid moiety and the protons of the ethoxy spacer remain, although their signals may broaden and shift slightly upon incorporation into the polymer chain. rsc.orgrsc.org
¹³C NMR spectroscopy provides complementary information. The disappearance of the sp² carbon signals from the vinyl group (around 128-132 ppm) and the appearance of sp³ carbon signals for the polymer backbone confirm polymerization. The carbonyl carbon of the ester and the carboxylic acid, as well as the aromatic carbons, can be clearly identified, confirming the integrity of the side chains during polymerization. researchgate.netresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| -COOH | ~12.0-13.0 | Broad singlet, Carboxylic acid proton |
| Ar-H | ~7.0-8.1 | Multiplets, Aromatic protons |
| -O-CH₂-CH₂-O- | ~4.3-4.5 | Broad multiplets, Ethoxy protons |
| -CH- (Backbone) | ~2.3-2.6 | Broad multiplet, Methine proton on polymer backbone |
| -CH₂- (Backbone) | ~1.5-2.0 | Broad multiplet, Methylene protons on polymer backbone |
Note: Spectra are typically recorded in solvents like DMSO-d₆. The exact chemical shifts can vary based on solvent, polymer concentration, and molecular weight.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Polymers
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the polymer, providing clear evidence of the polymerization process. researchgate.netsemanticscholar.org The key spectral change observed is the disappearance of the absorption band corresponding to the C=C stretching vibration of the acrylate monomer, which is typically located around 1635 cm⁻¹. researchgate.net
The resulting polymer spectrum retains the characteristic absorption bands of the side-chain functionalities. These include a strong, broad O-H stretching band for the carboxylic acid group (centered around 3000 cm⁻¹), a sharp and intense C=O stretching band for the ester group (around 1720 cm⁻¹), and another C=O stretching band for the carboxylic acid (around 1680-1700 cm⁻¹). spectroscopyonline.comslideshare.net The presence of hydrogen bonding between the carboxylic acid groups can cause this peak to broaden and shift. Additional significant peaks include the C-O stretching vibrations of the ester and ether linkages (in the 1100-1300 cm⁻¹ region) and the characteristic peaks of the para-disubstituted benzene (B151609) ring. spectroscopyonline.commdpi.com
Table 2: Key FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |
| ~1720 | C=O stretch (sharp, strong) | Ester |
| ~1690 | C=O stretch (strong) | Carboxylic Acid |
| ~1605, ~1510 | C=C stretch | Aromatic Ring |
| 1300-1100 | C-O stretch | Ester, Ether, Carboxylic Acid |
Thermal Analysis of Polymer Systems
Thermal analysis techniques are crucial for determining the operational temperature range and thermal stability of the polymer. The rigid benzoic acid moiety is expected to significantly influence the thermal properties of the polyacrylate.
Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transitions in Polyacrylates
Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions. mit.edu For amorphous or semi-crystalline polymers like polyacrylates, the most important transition observed is the glass transition temperature (T₉). tainstruments.com The T₉ is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.comnih.gov
In a DSC thermogram, the glass transition appears as a step-like change in the heat capacity. tainstruments.com The presence of the bulky and rigid benzoic acid side group in poly(this compound) is expected to restrict the segmental motion of the polymer chains, leading to a relatively high T₉ compared to simpler polyacrylates like poly(methyl acrylate). The potential for hydrogen bonding between the carboxylic acid groups can further increase the T₉. Depending on the thermal history, other transitions like melting (if crystalline domains are present) or enthalpic recovery may also be observed. researchgate.netresearchgate.net
Table 3: Illustrative DSC Data for a Polyacrylate System
| Polymer | Glass Transition Temperature (T₉) | Key Influencing Factor |
|---|---|---|
| Poly(methyl acrylate) | ~10 °C | Small, flexible side chain |
| Poly(this compound) | >100 °C (Estimated) | Bulky, rigid aromatic side group; Hydrogen bonding |
Note: The T₉ value is an estimate and can be influenced by factors such as molecular weight and measurement conditions.
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net The TGA curve, a plot of remaining mass versus temperature, reveals the onset and stages of polymer decomposition.
Polymers containing aromatic structures, such as the benzoic acid group, generally exhibit enhanced thermal stability. metu.edu.trresearchgate.net The TGA thermogram for poly(this compound) is expected to show good stability at lower temperatures, followed by one or more decomposition steps at elevated temperatures. mdpi.com The initial weight loss might be attributed to the degradation of the acrylate backbone or the scission of the side chains. The char yield, or the amount of material remaining at the end of the experiment (e.g., at 700 °C), is often higher for polymers containing aromatic rings, which can form a stable char upon decomposition. mdpi.com
Table 4: Representative TGA Data for Polymer Thermal Stability in Nitrogen
| Parameter | Description | Typical Value Range (°C) |
|---|---|---|
| T₅% | Temperature at which 5% weight loss occurs | 250 - 320 |
| Tₘₐₓ | Temperature of maximum decomposition rate | 350 - 450 |
Note: These values represent typical ranges for aromatic-containing polyacrylates and can vary based on heating rate and atmospheric conditions.
Morphological and Supramolecular Characterization
The morphology and supramolecular organization of poly(this compound) are critical to its bulk properties. The benzoic acid side groups are capable of forming strong, directional hydrogen bonds, potentially leading to the formation of well-defined supramolecular structures. tue.nl
These non-covalent interactions, particularly the dimerization of carboxylic acid groups, can act as physical crosslinks, influencing the polymer's mechanical and thermal properties. mdpi.com Furthermore, π-π stacking interactions between the benzene rings can also contribute to local ordering. tue.nl
Techniques such as Wide-Angle X-ray Diffraction (WAXD) can be used to probe the degree of crystallinity and identify any ordered domains within the polymer matrix. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide visual information about the surface and bulk morphology of the material. researchgate.net Polarized Optical Microscopy can also be employed to detect anisotropic domains, which would indicate the presence of liquid crystalline phases or other forms of supramolecular ordering. researchgate.net The segregation of benzoic acid moieties as either isolated units or hydrogen-bonded dimers within the polymer structure can be investigated using polarized FTIR spectroscopy. mdpi.com
Polarizing Optical Microscopy (POM) for Mesophase Identification in Liquid Crystalline Polymers
Polarizing Optical Microscopy (POM) is a fundamental and powerful technique for the identification of liquid crystalline mesophases. By observing a thin sample of the polymer between two crossed polarizers, characteristic optical textures can be identified as the material is heated and cooled. These textures are unique to specific types of liquid crystal phases, such as nematic, smectic, and cholesteric phases, allowing for their direct identification. researchgate.netresearchgate.net The transition temperatures between different phases can also be precisely determined by monitoring changes in these textures. researchgate.net
For side-chain liquid crystalline polymers, such as those derived from this compound, the mesogenic side groups are responsible for the formation of these ordered phases. Upon heating from the solid crystalline state, the polymer may transition into one or more liquid crystalline phases before becoming an isotropic liquid. Each of these transitions is accompanied by a distinct change in the observed texture under POM. For instance, a smectic A phase might exhibit a focal-conic fan texture, while a nematic phase is often characterized by a schlieren texture with point or line defects known as disclinations. researchgate.netresearchgate.net
The identification of these phases is crucial for understanding the structure-property relationships of the polymer. The type of mesophase significantly influences the material's optical and mechanical properties. In the study of copolymers containing similar alkoxybenzoic acid units, POM has been instrumental in distinguishing between different mesophases and determining their thermal stability ranges. researchgate.netdtic.mil
Table 1: Mesophase Identification in a Representative Liquid Crystalline Polymer via POM This table presents hypothetical data for a polymer derived from this compound, based on typical findings for similar liquid crystalline polymers.
| Temperature Range (°C) | Observed Mesophase | Characteristic Optical Texture |
|---|---|---|
| > 155 | Isotropic Liquid | Dark Field of View |
| 120 - 155 | Nematic | Schlieren Texture |
| 85 - 120 | Smectic A | Focal-Conic Fan Texture |
| < 85 | Crystalline Solid | Birefringent Crystalline Domains |
X-ray Diffraction (XRD) for Liquid Crystalline Order and Polymer Crystallinity
X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and structural order within polymeric materials. By analyzing the diffraction pattern of X-rays passing through the sample, it is possible to determine the type of liquid crystalline phase and quantify the degree of crystallinity. researchgate.netsciencepublishinggroup.com The technique is sensitive to the periodic structures within the material, yielding distinct patterns for different states of matter. mdpi.com
In the isotropic liquid phase, the XRD pattern consists of a broad, diffuse halo, indicating the lack of long-range positional order. In contrast, a crystalline solid produces a series of sharp diffraction peaks, corresponding to the well-defined three-dimensional lattice structure. mdpi.com
Liquid crystalline phases exhibit an intermediate degree of order, which is reflected in their XRD patterns:
Nematic Phase: A nematic phase typically shows a diffuse halo at wide angles, similar to an isotropic liquid, which arises from the short-range positional order of the mesogenic side chains. However, if the sample is aligned, the halo will be anisotropic, appearing as two crescents, confirming the long-range orientational order of the nematic phase.
Smectic Phase: Smectic phases, which possess one-dimensional positional order in addition to orientational order, produce a more structured XRD pattern. A sharp reflection at a low angle (small-angle region) is characteristic of the smectic layer spacing (d). In the wide-angle region, a diffuse halo is still observed, indicating the liquid-like arrangement of molecules within the layers. The position of the low-angle peak can be used to calculate the layer thickness, providing insights into the packing of the mesogenic side groups.
For polymers derived from this compound, XRD is crucial for confirming the phase assignments made by POM and for providing quantitative data on the structural organization. For example, the d-spacing of a smectic phase can reveal whether the side chains are interdigitated or arranged in a simple bilayer structure. Furthermore, XRD can be used to assess the degree of crystallinity in the solid state of the polymer. mdpi.com
Table 2: Representative X-ray Diffraction Data for a Liquid Crystalline Polymer This table presents hypothetical XRD data for a polymer derived from this compound, illustrating the typical features observed for different phases.
| Phase | Scattering Angle (2θ) | Feature Type | Calculated d-spacing (Å) | Interpretation |
|---|---|---|---|---|
| Smectic A | ~2.5° | Sharp Peak | ~35.3 | Smectic Layer Spacing |
| ~20° | Diffuse Halo | ~4.4 | Short-range intermolecular distance within layers | |
| Nematic | ~20° | Diffuse Halo | ~4.4 | Short-range intermolecular distance |
| Isotropic | ~20° | Broad Diffuse Halo | ~4.4 | No long-range order |
Compound Index
Theoretical and Computational Studies on 4 2 Prop 2 Enoyloxyethoxy Benzoic Acid and Its Polymers
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the reactivity and electronic characteristics of monomers like 4-(2-Prop-2-enoyloxyethoxy)benzoic acid. While direct computational studies on this specific monomer are not extensively documented in public literature, a wealth of theoretical work on related benzoic acid derivatives and acrylate (B77674) monomers allows for a comprehensive theoretical projection of its properties. researchgate.netniscpr.res.inresearchgate.netsemanticscholar.orgresearchgate.netactascientific.comniscpr.res.in
DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and analyze the electronic structure. semanticscholar.orgresearchgate.net For a molecule like this compound, key structural parameters such as bond lengths and angles, particularly around the carboxylic acid group, the ester linkage, and the acrylate double bond, can be precisely calculated. semanticscholar.org
A crucial aspect of monomer reactivity is its electronic profile, which can be visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map identifies the electron-rich and electron-deficient regions of the molecule. For benzoic acid derivatives, the area around the carboxylic oxygen atoms typically shows a strong negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack, while the hydrogen atoms, especially the acidic proton of the carboxyl group, exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction. niscpr.res.insemanticscholar.orgresearchgate.net In this compound, the acrylate double bond represents a region of high electron density, making it susceptible to radical attack, which is the fundamental step in free-radical polymerization.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.inactascientific.com For benzoic acid derivatives, the HOMO is typically localized on the benzene (B151609) ring and the carboxyl group, while the LUMO is often distributed over the aromatic system. niscpr.res.in The presence of the electron-withdrawing carboxylic acid group and the electron-donating ether linkage in this compound would modulate the electronic distribution and thus the HOMO-LUMO energies.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω). actascientific.com For instance, a study on 4-(carboxyamino)-benzoic acid reported a HOMO-LUMO gap of 5.0 eV, indicating a stable structure. actascientific.com
Table 1: Representative Quantum Chemical Parameters for Benzoic Acid Derivatives
| Parameter | Typical Calculated Value/Observation | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | 3-5 eV | Indicates kinetic stability. The specific value would be influenced by the ethoxy-acrylate substituent. niscpr.res.inactascientific.com |
| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens, positive on acidic proton. | Predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding. semanticscholar.orgresearchgate.net |
| Mulliken Atomic Charges | Negative charges on oxygen atoms, positive on acidic hydrogen. | Quantifies the charge distribution, influencing intermolecular interactions. actascientific.com |
| Dipole Moment | Varies with substituents. | Influences solubility and intermolecular forces. nih.gov |
Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions
Molecular dynamics (MD) simulations serve as a "computational microscope," offering insights into the dynamic behavior of polymer chains at an atomistic or coarse-grained level. mdpi.comresearchgate.net For polymers of this compound, MD simulations can elucidate chain conformations, flexibility, and intermolecular interactions, which are fundamental to understanding the macroscopic properties of the resulting material.
All-atom MD simulations can provide detailed information on the local structure and dynamics. rsc.org For a polymer derived from this compound, the simulations would model the polyacrylate backbone, the flexible ethoxy spacer, and the rigid benzoic acid side groups. The interactions would be governed by a force field (e.g., GROMOS, AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. researchgate.net
A key aspect to investigate would be the conformation of the polymer chain, often characterized by the radius of gyration (Rg). The presence of bulky and polar benzoic acid side groups connected by a flexible spacer would lead to complex conformational behavior. The aromatic rings can engage in π-π stacking interactions, while the carboxylic acid groups can form strong hydrogen bonds, leading to specific chain folding and aggregation. aip.org
MD simulations on aromatic polyesters have shown that torsional barriers around the ester-aromatic carbon bond are higher in the bulk phase compared to free chains, indicating that packing significantly affects chain flexibility. aip.org Similarly, for poly(this compound), the torsional motions within the side chain and its interaction with neighboring chains would be critical. Simulations can also reveal the distribution of free volume within the polymer matrix, which influences properties like permeability. researchgate.net Studies on polyacrylates have shown that the mobility of polymer chains and the fractional free volume are directly related to the permeation rates of small molecules. researchgate.net
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time, indicating chain mobility. | Higher chain mobility is often correlated with lower glass transition temperatures and higher permeability. researchgate.net |
Modeling of Polymerization Kinetics and Microstructure Development
The polymerization of this compound, being an acrylate monomer, would typically proceed via free-radical polymerization. Modeling the kinetics of this process is crucial for controlling the polymer's molecular weight, composition, and microstructure. mdpi.comacs.orgresearchgate.net
Kinetic models for free-radical polymerization involve a set of differential equations describing the rates of initiation, propagation, termination, and chain transfer reactions. acs.org Software packages like PREDICI® are often used to solve these complex kinetic schemes. mdpi.com The key parameters in these models are the rate coefficients for each elementary reaction (k_i, k_p, k_t, k_tr).
For acrylate polymerization, several specific factors need to be considered in the model:
Diffusion-controlled reactions: As the polymerization proceeds, the viscosity of the medium increases, causing the termination and sometimes the propagation reactions to become diffusion-controlled. This phenomenon, known as the gel or Trommsdorff effect, leads to a significant increase in the polymerization rate and molecular weight. mdpi.com
Backbiting: This intramolecular chain transfer reaction is common in acrylate polymerization and leads to the formation of short-chain branches and tertiary radicals at the polymer backbone. mdpi.comacs.org
β-Scission: The tertiary mid-chain radicals formed via backbiting can undergo β-scission, which results in the formation of a macromonomer and an end-chain radical. This affects the molecular weight distribution and branching architecture. acs.org
Computational quantum chemistry can be used to calculate the activation energies for these elementary steps, providing valuable input for kinetic models. researchgate.netresearchgate.netugent.beresearchgate.net DFT studies have been used to model the reactivity of various acrylates and methacrylates, establishing structure-reactivity relationships. researchgate.netresearchgate.net For instance, the propagation rate constant (k_p) can be correlated with the monomer's electronic structure. researchgate.net
Monte Carlo simulations can also be employed to model the polymerization process, providing detailed information about the polymer microstructure, such as branching density and the distribution of macromonomers, which are not easily accessible through experiments alone. acs.org
| β-Scission | Cleavage of a mid-chain radical. | Affects molecular weight distribution and creates macromonomers. acs.org |
Prediction of Polymer Self-Assembly and Phase Behavior
The unique molecular architecture of poly(this compound), featuring a flexible polyacrylate backbone and rigid, interacting side chains, suggests a propensity for self-assembly into ordered nanostructures. Computational modeling is a powerful tool for predicting the phase behavior of such polymers, especially when they are part of a block copolymer system. researchgate.netnih.govnih.gov
Self-Consistent Field Theory (SCFT) is a widely used mesoscale simulation technique to predict the equilibrium morphologies of block copolymers. researchgate.net SCFT calculates the free energy of different possible phases (e.g., lamellae, cylinders, spheres) to determine the most stable structure as a function of parameters like block composition, molecular weight, and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between different blocks. nih.gov
For a block copolymer containing a poly(this compound) segment, the strong hydrogen bonding and potential for liquid crystalline ordering of the benzoic acid moieties would significantly influence the self-assembly process. These specific interactions can be incorporated into SCFT models to provide more accurate predictions.
Coarse-grained molecular dynamics (CG-MD) is another valuable approach. In this method, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales than all-atom MD. nih.gov This is particularly useful for studying the slow dynamics of polymer self-assembly. CG-MD simulations can provide insights into the kinetic pathways of phase separation and the final morphology.
Machine learning has also emerged as a tool to predict block copolymer self-assembly. nih.govresearchgate.net By training neural networks on experimental data or data from other simulations (like SCFT), machine learning models can rapidly predict the resulting morphology based on process parameters, potentially accelerating the design of new materials. nih.govnih.gov
Table 4: Computational Methods for Predicting Polymer Self-Assembly
| Method | Description | Key Outputs |
|---|---|---|
| Self-Consistent Field Theory (SCFT) | A mean-field theory that predicts equilibrium phase morphologies. researchgate.net | Phase diagrams, domain spacing, free energy of different structures. |
| Coarse-Grained Molecular Dynamics (CG-MD) | A particle-based simulation where groups of atoms are represented as single beads. nih.gov | Morphological evolution over time, kinetic pathways of self-assembly. |
| Dynamic Density Functional Theory (DDFT) | An extension of DFT to study the dynamics of inhomogeneous systems. | Time evolution of density fields, kinetics of phase transitions. researchgate.net |
| Machine Learning | Algorithms trained on existing data to predict outcomes. nih.govresearchgate.net | Prediction of final morphology based on molecular and process parameters. |
Computational Approaches for Photodissociation Dynamics (referencing related acids)
The photodissociation dynamics of aromatic carboxylic acids, such as benzoic acid, have been investigated using computational methods to understand the fundamental processes that occur upon absorption of UV light. researchgate.netnih.govacs.orgaip.orgconsensus.appresearchgate.net These studies provide a framework for understanding the potential photochemical behavior of this compound.
Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF), are employed to map the potential energy surfaces (PES) of the molecule in its ground and various excited electronic states (S₁, S₂, T₁, T₂, etc.). nih.govacs.org These calculations can identify reaction pathways, transition states, and dissociation products.
For benzoic acid, computational studies have elucidated several key dissociation channels upon photoexcitation:
C-OH bond cleavage: This channel leads to the formation of a benzoyl radical (C₆H₅CO•) and a hydroxyl radical (•OH). Calculations suggest this process often occurs from an excited triplet state (T₂). researchgate.netnih.gov
Decarboxylation: This pathway results in the formation of benzene (C₆H₆) and carbon dioxide (CO₂). aip.org
C-C bond cleavage: This leads to a phenyl radical (C₆H₅•) and a carboxyl radical (•COOH). aip.org
The branching ratios between these different channels are dependent on the excitation wavelength. aip.org For example, at 193 nm, all three channels are observed for benzoic acid, while at 248 nm, only C-OH cleavage and decarboxylation are significant. aip.org
Direct dynamics simulations, where the classical equations of motion for the atoms are solved on a potential energy surface calculated "on-the-fly" with quantum chemistry methods, can provide a detailed picture of the dissociation event. researchgate.net These simulations can predict the distribution of energy (translational, vibrational, rotational) in the photofragments, which can be directly compared with experimental results from techniques like laser-induced fluorescence (LIF). researchgate.net
For this compound, the presence of the acrylate group and the ether linkage could introduce additional photochemical pathways, such as reactions involving the C=C double bond or cleavage of the ether bond, which could be explored using similar computational approaches.
Table 5: Computationally Studied Photodissociation Channels of Benzoic Acid
| Dissociation Channel | Products | Key Computational Insight |
|---|---|---|
| C-OH Bond Fission | C₆H₅CO• + •OH | Predicted to be a major channel, proceeding via an excited triplet state. researchgate.netnih.gov |
| Decarboxylation | C₆H₆ + CO₂ | Energetically feasible, with a pathway identified on the ground state PES. aip.org |
| C-C Bond Fission | C₆H₅• + •COOH | Observed at higher excitation energies (e.g., 193 nm). aip.org |
Applications in Advanced Functional Materials
Design and Engineering of Liquid Crystalline Polymers and Elastomers
The compound is a quintessential example of a reactive mesogen, a monomer that exhibits liquid crystalline properties and can be polymerized to lock in this order, forming Liquid Crystalline Polymers (LCPs) and Liquid Crystal Elastomers (LCEs).
The defining characteristic of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid and related 4-alkoxybenzoic acids is their ability to form hydrogen-bonded dimers. nih.govresearchgate.net This dimerization effectively creates a more elongated, rigid molecular structure that is conducive to the formation of liquid crystal phases (mesophases) upon heating. researchgate.net These materials typically exhibit nematic or smectic phases, which are fluid states with long-range orientational order. nih.govderpharmachemica.com The specific mesophase and its thermal stability are highly dependent on the molecular structure, including the length and flexibility of the spacer group. nih.gov
When polymerized, the acrylate (B77674) group allows the mesogenic benzoic acid units to be attached as side chains to a flexible polymer backbone. In these side-chain liquid crystal polymers (SCLCPs), the mesogenic units retain their ability to self-organize. This ordering can be influenced by external electric fields, causing the liquid crystal director to align. This reorientation changes the polymer's optical properties, such as its refractive index, enabling applications in electro-optical devices like light modulators and switchable gratings. The thermal behavior of these systems is typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.gov
Table 1: Representative Mesophase Behavior of Related 4-Alkyloxybenzoic Acid Dimers
| n-Alkyl Chain Length | Phase Transition | Temperature (°C) |
| Butyl (C4) | Smectic C -> Nematic | 144.0 |
| Nematic -> Isotropic | 161.0 | |
| Hexyl (C6) | Smectic C -> Nematic | 106.0 |
| Nematic -> Isotropic | 154.0 | |
| Octyl (C8) | Crystal -> Smectic C | 100.0 |
| Smectic C -> Nematic | 109.0 | |
| Nematic -> Isotropic | 147.0 | |
| Decyl (C10) | Crystal -> Smectic C | 95.3 |
| Smectic C -> Nematic | 120.0 | |
| Nematic -> Isotropic | 142.5 | |
| Data derived from studies on homologous series to illustrate typical phase behavior. derpharmachemica.com |
Liquid crystal elastomers (LCEs) are known to exhibit unique electromechanical properties, where a change in molecular order induced by an electric field can lead to a macroscopic change in shape, and conversely, a mechanical deformation can generate an electrical response (piezoelectricity). While the fundamental structure of polymers made from this compound is suitable for creating LCEs, specific research detailing the quantitative electromechanical or piezoelectric coefficients for polymers derived from this particular monomer is not prominent in the reviewed literature. The piezoelectric effect in these materials stems from the coupling between the polymer network's strain and the orientation of the polar mesogenic units.
Shape-memory polymers (SMPs) are materials that can be fixed into a temporary shape and later recover their original, permanent shape upon exposure to an external stimulus such as heat. usq.edu.au LCEs are excellent candidates for creating SMPs. The permanent shape is established by cross-linking the polymer chains while the liquid crystal domains are aligned in a specific direction. The temporary shape is set by deforming the material below its liquid crystal-to-isotropic phase transition temperature and then cooling it.
The monomer this compound is an ideal component for such systems. Its acrylate functionality allows it to be copolymerized with a diacrylate cross-linker to form a robust polymer network. The liquid crystalline behavior of the benzoic acid side chains provides the thermally-responsive "switches" necessary for the shape-memory effect. Heating the polymer into its isotropic phase allows for easy deformation, and upon cooling, the reformation of the liquid crystal domains locks in the temporary shape. Reheating above the transition temperature triggers the recovery to the original, permanent shape. usq.edu.au
Development of Sustainable and Degradable Polymer Systems
There is a significant global effort to replace petroleum-derived monomers with sustainable, bio-based alternatives to reduce environmental impact. rsc.orgresearchgate.net Acrylates are a major class of monomers that are being targeted for this transition. researchgate.net
The synthesis of bio-based acrylates often involves using renewable feedstocks such as lactic acid, glycerol, or fatty acids from plant oils. google.comnih.gov For instance, lactic acid, derived from the fermentation of sugars, can be converted into acrylic acid or acrylate esters. nih.gov
Analyzing the structure of this compound, its synthesis traditionally relies on precursors that are primarily petrochemical in origin. These include 4-hydroxybenzoic acid, ethylene (B1197577) oxide (to form the ethoxy spacer), and acrylic acid. While pathways exist for the bio-synthesis of some of these precursors, such as producing 4-hydroxybenzoic acid from glucose or bio-based acrylic acid, a fully bio-based synthesis route for this specific monomer is not yet commercially established. The development of such a pathway would depend on the integration of bio-based versions of all three key components.
Post-polymerization modification is a powerful strategy for creating a diverse library of functional polymers from a single, well-defined parent polymer. semanticscholar.orgrsc.org This approach avoids the challenges of polymerizing monomers that bear sensitive or reactive functional groups. semanticscholar.org
A polymer synthesized from this compound is an excellent candidate for this technique. After polymerization via the acrylate group, each repeating unit in the polymer chain contains a pendant carboxylic acid (-COOH) group at the end of its side chain. This acid group is a versatile chemical handle for a wide range of modification reactions. For example, it can undergo:
Esterification: Reacting with various alcohols to yield esters with different properties.
Amidation: Reacting with primary or secondary amines to form amides, which can introduce new functionalities or hydrogen-bonding capabilities.
Acid-Base Chemistry: Forming salts with bases or coordinating with metal ions.
This capability allows for the fine-tuning of the final polymer's properties—such as solubility, thermal characteristics, and biological interactions—after the main polymer backbone has already been formed. nih.govresearchgate.net
Table 2: Potential Post-Polymerization Modifications of Poly[this compound]
| Reactant Type | Example Reactant | Resulting Functional Group | Potential Property Change |
| Alcohol | Methanol (B129727) | Methyl Ester | Increased hydrophobicity |
| Amine | Dodecylamine | Dodecyl Amide | Enhanced amphiphilicity |
| Amino Acid | Glycine Methyl Ester | Peptide Conjugate | Introduction of biocompatibility |
| Diamine | Ethylenediamine | Amine-terminated side chain | Site for further functionalization |
Engineered Chemical Degradation and Upcycling Pathways
While specific studies on the engineered degradation and upcycling of polymers derived solely from this compound are not extensively documented, the chemical structure of the monomer provides clear pathways for controlled degradation. The ester linkages, both in the acrylate group and the ethoxybenzoate structure, are susceptible to hydrolysis. This susceptibility can be exploited for chemical recycling and upcycling strategies.
Hydrolytic Degradation:
The ester bonds within the polymer backbone derived from this compound can be cleaved through hydrolysis, a process that can be catalyzed by acids or bases. This process would break down the polymer into smaller, potentially valuable molecules. For instance, hydrolysis could yield poly(acrylic acid) derivatives and 4-(2-hydroxyethoxy)benzoic acid. These products could then be repurposed. The rate of this hydrolysis can be influenced by factors such as pH and temperature, allowing for a degree of control over the degradation process. mdpi.comnih.gov
Upcycling Potential:
The degradation products of polymers based on this compound hold potential for being upcycled into new materials or chemical feedstocks. For example, the benzoic acid derivatives generated could be repolymerized or used in the synthesis of other functional molecules. Research on the upcycling of other polymers, such as polystyrene, into benzoic acid highlights the value of this degradation product. rsc.orgresearchgate.net The development of catalytic systems for the selective cleavage and transformation of the polymer's functional groups would be a key area of future research to realize the full upcycling potential of these materials.
Tailoring Polymers for Molecular Recognition and Selective Adsorption
The presence of the carboxylic acid group and the aromatic ring in this compound makes it an excellent candidate for use as a functional monomer in the preparation of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a target molecule.
MIPs are typically prepared by copolymerizing a functional monomer and a cross-linker in the presence of a template molecule. In this context, this compound would serve as the functional monomer. The general steps for preparing a MIP using this compound would be:
Complex Formation: The template molecule and this compound are dissolved in a suitable solvent, allowing for the formation of a pre-polymerization complex through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the template and the functional monomer.
Polymerization: A cross-linking agent and a radical initiator are added to the solution, and polymerization is initiated, typically by heat or UV radiation. This process locks the functional monomers in place around the template molecule.
Template Removal: The template molecule is then extracted from the polymer matrix, leaving behind recognition cavities that are specific to the template.
The choice of solvent (porogen) is crucial as it influences the strength of the template-monomer interactions and the morphology of the resulting polymer. researchgate.net
The acidity of the carboxylic acid group on the this compound monomer plays a critical role in the stability of the pre-polymerization complex with the template molecule. For templates that are basic or contain hydrogen bond acceptors, the acidic proton of the benzoic acid can form strong hydrogen bonds, leading to a more stable complex. researchgate.net
The stability of this complex is a key determinant of the selectivity and affinity of the final MIP. A more stable complex generally leads to more well-defined and selective binding sites. Computational studies on similar systems have shown that the binding energy between the template and the functional monomer can be used to predict the most stable molar ratio for MIP synthesis. researchgate.net The interplay of hydrogen bonding and other non-covalent interactions, influenced by the acidity of the monomer and the chemical nature of the template, is therefore fundamental to creating highly effective molecularly imprinted polymers. asianpubs.org
Functional Polymers for Metal Ion Chelation and Environmental Remediation
Polymers incorporating this compound are promising materials for metal ion chelation and environmental remediation due to the presence of carboxylic acid and ether functional groups. These groups can act as binding sites for various metal ions, facilitating their removal from contaminated water sources.
The carboxylic acid group can deprotonate to form a carboxylate anion, which can then form ionic bonds or coordinate with metal cations. The oxygen atoms in the ethoxy spacer can also participate in chelation through donor-acceptor interactions. This combination of binding sites can lead to the selective chelation of certain metal ions. The effectiveness of these polymers for environmental remediation would depend on factors such as the pH of the solution, the concentration of metal ions, and the presence of competing ions. mdpi.comnih.gov
While specific studies on polymers from this compound for this application are limited, research on other polymers containing carboxylic acid and ether functionalities has demonstrated their potential for adsorbing heavy metal ions. mdpi.com
Advanced Formulations in UV-Curable Resins and Coatings
The acrylate functionality of this compound makes it a suitable component in UV-curable resins and coatings. UV curing is a rapid, solvent-free process that uses ultraviolet light to initiate polymerization, leading to the formation of a cross-linked polymer network.
In these formulations, this compound can act as a reactive diluent or be incorporated into an oligomer backbone. The presence of the carboxylic acid group can offer several advantages to the final coating, including:
Improved Adhesion: The carboxyl group can form hydrogen bonds with substrates, enhancing the adhesion of the coating.
Modified Rheology: The acidity of the monomer can influence the viscosity and flow properties of the liquid resin.
Enhanced Durability: The aromatic ring contributes to the rigidity and thermal stability of the cured polymer.
The curing rate and final properties of the coating can be tailored by adjusting the concentration of this compound and the other components of the formulation, such as photoinitiators and cross-linkers. mdpi.comresearchgate.net
Below is a table summarizing the potential effects of incorporating this compound into a UV-curable formulation.
| Property | Effect of this compound |
| Curing Speed | May be influenced by the interaction of the acidic group with the photoinitiator. |
| Adhesion | Likely to be enhanced due to hydrogen bonding from the carboxylic acid group. |
| Hardness | The aromatic ring can increase hardness, while the ethoxy spacer may add flexibility. |
| Chemical Resistance | The cross-linked aromatic structure can contribute to good chemical resistance. |
| Viscosity | The presence of the monomer will affect the overall viscosity of the resin formulation. |
Role in Superabsorbent Polymer Architectures
Superabsorbent polymers (SAPs) are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions. The incorporation of this compound into SAP architectures can impart unique properties.
The hydrophilic nature of the carboxylic acid and ether groups contributes to the water-absorbing capacity of the polymer. Upon neutralization of the carboxylic acid groups, the resulting carboxylate anions create electrostatic repulsion between the polymer chains, which further enhances the swelling and water absorption capacity. nih.govnih.gov
The cross-linked network necessary for a superabsorbent can be formed by copolymerizing this compound with a multifunctional cross-linking agent. The degree of cross-linking is a critical parameter that influences the balance between the water absorption capacity and the mechanical strength of the resulting hydrogel. researchgate.net While many commercial SAPs are based on poly(acrylic acid), the incorporation of a monomer like this compound could be used to fine-tune the properties of the SAP, such as its biodegradability and its ability to absorb saline solutions. oekotoxzentrum.chmdpi.comresearchgate.net
The following table outlines the potential contributions of this compound to the properties of a superabsorbent polymer.
| Property | Contribution of this compound |
| Water Absorbency | The hydrophilic carboxylic acid and ether groups enhance water absorption. |
| Swelling in Saline | The aromatic group may influence the polymer's response to ionic strength. |
| Mechanical Strength | The rigid benzoic acid moiety could contribute to the gel strength. |
| Biodegradability | The ester and ether linkages may provide sites for biodegradation. researchgate.net |
Conclusion and Future Research Directions
Summary of Key Academic Contributions
While dedicated research focusing exclusively on 4-(2-Prop-2-enoyloxyethoxy)benzoic acid is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally similar benzoic acid-acrylate monomers. The academic contributions in this area primarily revolve around the synthesis of these monomers and their subsequent polymerization to create materials with unique properties, particularly in the realm of liquid crystals and biomedical materials.
The synthesis of such monomers typically involves a multi-step process. A common synthetic route would likely start with a p-hydroxybenzoic acid derivative. For instance, a plausible synthesis for this compound would involve the etherification of 4-hydroxybenzoic acid with a suitable two-carbon spacer containing a protected hydroxyl group, followed by esterification with acryloyl chloride to introduce the polymerizable moiety. The characterization of these monomers is crucial to confirm their structure and purity before polymerization. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be employed to verify the chemical structure.
Emerging Research Avenues for Benzoic Acid-Acrylate Monomers
The unique combination of a carboxylic acid group, an aromatic ring, and a polymerizable acrylate (B77674) function in benzoic acid-acrylate monomers opens up several exciting research avenues.
One of the most promising areas is the development of smart polymers or stimuli-responsive materials . The carboxylic acid group provides a handle for pH-responsiveness, allowing the polymer's solubility, conformation, or hydrogel swelling to be controlled by changes in pH. This is particularly relevant for applications in drug delivery, where a therapeutic agent could be released at a specific physiological pH.
Furthermore, the aromatic core of the benzoic acid moiety makes these monomers suitable for creating polymers with high refractive indices and interesting optical properties. This is advantageous for applications in optical films, lenses, and coatings. The ability to form liquid crystalline phases also allows for the creation of ordered polymer networks with anisotropic properties, which are valuable in display technologies and as alignment layers. tue.nlresearchgate.net
In the biomedical field, benzoic acid derivatives are known for their biological activities. mdpi.com This opens up the possibility of designing biocompatible and biodegradable polymers with inherent therapeutic properties. For example, polymers based on these monomers could be explored for use in tissue engineering scaffolds, where they might promote cell growth and adhesion, or as carriers for a variety of drugs. whiterose.ac.uk
Challenges and Opportunities in Tailored Polymer Synthesis and Applications
The synthesis of well-defined polymers from benzoic acid-acrylate monomers presents both challenges and opportunities. A significant challenge lies in achieving precise control over the polymerization process to obtain polymers with a specific molecular weight, a narrow molecular weight distribution (polydispersity), and a defined architecture (e.g., block copolymers, star polymers). Techniques like controlled radical polymerization (CRP), such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to address this challenge. researchgate.net
Another challenge is the potential for side reactions during polymerization, which can affect the final properties of the material. The presence of the acidic proton of the carboxylic acid group can sometimes interfere with certain polymerization catalysts or initiators, requiring careful selection of reaction conditions.
Despite these challenges, the opportunities are vast. The ability to tailor the polymer structure at the molecular level allows for the fine-tuning of its macroscopic properties. For example, by copolymerizing this compound with other acrylic or vinylic monomers, a wide range of materials with varying flexibility, thermal stability, and functionality can be created.
The development of these tailored polymers opens doors to advanced applications. In electronics, they could be used as dielectric materials or in the fabrication of flexible electronic devices. In the field of nanotechnology, self-assembly of block copolymers containing benzoic acid-acrylate segments could lead to the formation of well-defined nanostructures for applications in nanopatterning and as templates for the synthesis of other nanomaterials.
Below is a table summarizing the key properties of interest for polymers derived from benzoic acid-acrylate monomers:
| Property | Significance | Potential Applications |
| Liquid Crystallinity | Anisotropic properties, self-organization | Displays, optical films, sensors |
| pH-Responsiveness | Controlled solubility and swelling | Drug delivery, smart hydrogels |
| High Refractive Index | Light manipulation | Lenses, optical coatings, anti-reflective films |
| Biocompatibility | Suitability for biological environments | Tissue engineering, medical implants, drug carriers |
| Thermal Stability | Resistance to heat degradation | High-performance plastics, electronics |
Q & A
Q. What are the recommended synthetic routes and reaction conditions for 4-(2-Prop-2-enoyloxyethoxy)benzoic acid?
The synthesis typically involves esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methacrylate under acidic or coupling reagent conditions. Key steps include:
- Reagents : Use methacryloyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation.
- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
- Temperature : Maintain 0–5°C during coupling to suppress side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Yield optimization requires strict moisture control and stoichiometric excess of methacryloyl chloride (1.2–1.5 equiv) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the methacrylate ester linkage (δ ~5.6–6.1 ppm for vinyl protons) and benzoic acid carboxyl group (δ ~12–13 ppm).
- FT-IR : Peaks at ~1720 cm (ester C=O) and 1680 cm (carboxylic acid C=O).
- X-ray Crystallography : For absolute configuration determination, use SHELX software for refinement. Single-crystal diffraction requires slow evaporation from aprotic solvents .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from methacrylate vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent polymerization .
Advanced Research Questions
Q. How can computational methods predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use Gaussian or ORCA with B3LYP/6-31G(d) basis set.
- Molecular Docking : Simulate binding to target proteins (e.g., polymerases or receptors) using AutoDock Vina. Parameterize partial charges via RESP fitting in AmberTools.
- MD Simulations : GROMACS can model solvation dynamics and stability of derivatives in aqueous media .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] = 265.0845 for CHO).
- X-ray vs. NMR Discrepancies : Check for polymorphism or solvent inclusion in crystallographic data. Refine SHELXL parameters with TWINABS for twinned crystals .
Q. What strategies optimize LC-MS quantification in complex matrices?
- Column Choice : Use a C18 reversed-phase column (2.1 × 50 mm, 1.7 µm) for separation.
- Ionization : Electrospray ionization (ESI) in negative mode (m/z 264.1 for [M-H]).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient over 10 min).
- Sensitivity : Spike with deuterated benzoic acid (e.g., d-4-hydroxybenzoic acid) as an internal standard .
Q. How does electron localization function (ELF) analysis elucidate bonding behavior?
ELF partitions electron density to identify lone pairs and bonding regions. For the methacrylate ester group:
Q. What challenges arise in synthesizing derivatives with tailored substituents?
- Steric Hindrance : Bulky groups at the methacrylate position require microwave-assisted synthesis (60–80°C, 20 min).
- Acid Sensitivity : Protect the carboxyl group with tert-butyl esters during functionalization, then deprotect with TFA.
- Polymerization Risk : Add 0.1% hydroquinone as a radical inhibitor during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
